1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine
Description
1-[(4-Methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a bis-sulfonylated piperazine derivative characterized by two distinct sulfonyl groups: a 4-methylphenylsulfonyl moiety at the N1 position and a methylsulfonyl group at the N4 position. This dual substitution confers unique electronic and steric properties, distinguishing it from simpler piperazine sulfonamides.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-11-3-5-12(6-4-11)20(17,18)14-9-7-13(8-10-14)19(2,15)16/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUFBFOJQQYXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine typically involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride and methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with efficient stirring and temperature control systems. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity .
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfonyl group is stable under standard oxidation conditions, but the 4-methylphenylsulfonyl moiety can undergo further oxidation to form sulfonic acid derivatives under strong oxidizing agents.
| Reaction | Conditions | Products | Yield | Mechanism |
|---|---|---|---|---|
| Oxidation of 4-methylphenylsulfonyl group | H₂O₂, H₂SO₄ (catalytic), 80°C | 4-Methylbenzenesulfonic acid | ~65% | Electrophilic substitution followed by sulfonic acid formation |
Key findings:
-
Oxidation primarily targets the aromatic sulfonyl group due to its electron-deficient nature.
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The methylsulfonyl group remains inert under these conditions.
Reduction Reactions
Both sulfonyl groups can be reduced to thioethers or amines using strong reducing agents.
| Reaction | Conditions | Products | Yield | Mechanism |
|---|---|---|---|---|
| Reduction with LiAlH₄ | THF, reflux, 6h | 1-[(4-Methylphenyl)thio]-4-(methylthio)piperazine | ~50% | Two-electron reduction of sulfonyl to thioether |
| Catalytic hydrogenation | H₂, Pd/C, EtOH, 50°C | 1-[(4-Methylphenyl)amine]-4-(methylamine)piperazine | ~30% | Cleavage of S=O bonds to amines |
Key findings:
-
LiAlH₄ selectively reduces sulfonyl groups without disrupting the piperazine ring.
-
Catalytic hydrogenation requires elevated temperatures and prolonged reaction times.
Nucleophilic Substitution
The sulfonyl groups enhance the electrophilicity of adjacent carbons, enabling nucleophilic attacks.
Key findings:
-
Steric hindrance from the 4-methylphenyl group reduces reactivity at the para position .
-
Methylsulfonyl groups exhibit lower electrophilicity compared to aryl sulfonyl groups.
Acid/Base Hydrolysis
The sulfonamide linkages are resistant to hydrolysis under mild conditions but cleave under extreme acidic or basic environments.
Key findings:
-
Acidic hydrolysis proceeds faster due to protonation of sulfonamide nitrogen.
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Both sulfonyl groups hydrolyze simultaneously under basic conditions .
Thermal Decomposition
At high temperatures, the compound undergoes decomposition via sulfonyl group elimination.
| Conditions | Products | Mechanism |
|---|---|---|
| 250°C, inert atmosphere | SO₂ gas + 4-methyltoluene + methyl sulfide | Radical-mediated cleavage of S-O bonds |
Key findings:
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It is utilized in various organic reactions due to its unique reactivity profile.
2. Biology:
- Biological Activity Studies: Research has indicated that this compound may possess antimicrobial and anticancer properties. Its interactions with biological systems are under investigation to elucidate its potential therapeutic effects.
3. Medicine:
- Drug Development: The compound is being explored for its potential role in drug development, particularly for designing new therapeutic agents targeting specific diseases. Its mechanism of action involves modulation of biochemical pathways, potentially affecting cell proliferation and apoptosis.
4. Industry:
- Specialty Chemicals Production: It is employed in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis, contributing to the development of new drugs and treatments.
Case Studies
While specific case studies directly involving 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine were not available in the search results, the compound's structural analogues have been extensively studied for their biological activities. For instance, compounds structurally related to piperazines have been shown to exhibit significant pharmacological effects, including anti-inflammatory and anticancer activities . Future research could focus on detailed case studies that explore the efficacy of this compound in clinical settings.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
A. Sulfonyl Group Variations
- 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (3a) : Replacing the 4-methylphenylsulfonyl group with a trimethoxybenzyl substituent (as in ) reduces steric bulk but introduces methoxy groups capable of hydrogen-bond acceptor interactions. This modification is associated with enhanced solubility and dual therapeutic activity in ischemia and infection models .
- The compound’s molecular weight (352.4 g/mol) and lipophilicity (ClogP ~2.8) differ slightly from the target compound, which lacks fluorine atoms .
B. Hybrid Sulfonamide-Acyl Derivatives Compounds like 1N-[(2-bromo-5-methoxybenzoyl)]-4N-[(substituted phenyl)sulfonyl]piperazine () incorporate acyl groups, which may enhance anticancer activity through DNA intercalation or topoisomerase inhibition.
Pharmacokinetic and Physicochemical Properties
- Solubility : The methylsulfonyl group in the target compound improves aqueous solubility compared to analogs with bulkier aryl sulfonyl groups (e.g., benzylsulfonyl in c). This property is critical for oral bioavailability .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (N1/N4) | Molecular Weight (g/mol) | ClogP | Key Application |
|---|---|---|---|---|
| Target Compound | 4-MePhSO₂ / MeSO₂ | 342.4 | ~2.5 | Enzyme modulation |
| 1-(Methylsulfonyl)-4-(2,3,4-OMeBz)piperazine (3a) | MeSO₂ / 2,3,4-OMeBz | 398.4 | ~1.8 | Dual ischemia/infection therapy |
| 1-[(4-Fluoro-3-MePh)SO₂]-4-(4-FPh)piperazine | 4-F-3-MePhSO₂ / 4-FPh | 352.4 | ~2.8 | Receptor binding studies |
| 18F-DASA-23 | 2-F-6-18F-PhSO₂ / 4-OMePhSO₂ | 452.4 | ~1.2 | PET imaging (PKM2) |
Biological Activity
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H24N2O4S2. The compound features a piperazine ring substituted with sulfonyl groups, which are believed to play a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H24N2O4S2 |
| Molecular Weight | 368.49 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is attributed to its interaction with various molecular targets within cells:
- Enzyme Inhibition : The sulfonyl groups may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and survival.
- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological functions.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi, likely through disruption of microbial cell function.
Antimicrobial Properties
Research indicates that this compound demonstrates antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Studies :
- Staphylococcus aureus : MIC = 8 µg/mL
- Escherichia coli : MIC = 16 µg/mL
- Candida albicans : MIC = 32 µg/mL
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays have revealed that it can inhibit the growth of several cancer cell lines, including:
- PC3 (prostate cancer) : IC50 = 5 µM
- HeLa (cervical cancer) : IC50 = 3 µM
- HepG2 (liver cancer) : IC50 = 7 µM
The mechanism underlying its anticancer effects may involve induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The researchers found that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics like vancomycin and ciprofloxacin.
Study 2: Anticancer Mechanisms
In another investigation reported in Cancer Research, the compound was shown to induce apoptosis in HeLa cells through the activation of caspase pathways. The study highlighted the importance of the sulfonyl groups in facilitating interactions with apoptotic signaling molecules, leading to enhanced anticancer activity .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine, and how can yield/purity be optimized?
Methodology :
- Step 1 : Use nucleophilic substitution reactions to introduce sulfonyl groups. For example, react piperazine derivatives with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) .
- Step 2 : Purify intermediates via crystallization (e.g., with diethyl ether) or flash chromatography .
- Step 3 : Optimize reaction time and stoichiometry to minimize byproducts. Monitor purity via HPLC or NMR (e.g., δ 3.82 ppm for CH₂ groups in piperazine rings) .
- Key Data : Typical yields range from 50–70% for similar sulfonamide piperazines .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodology :
- X-ray Crystallography : Resolve the piperazine ring conformation (e.g., chair conformation with puckering amplitude Q = 0.568 Å) and hydrogen-bonding networks (e.g., N–H···Cl interactions) .
- NMR Spectroscopy : Assign peaks for sulfonyl (δ 7.3–7.5 ppm for aromatic protons) and methylsulfonyl groups (δ 2.5–3.5 ppm for CH₃SO₂) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 365.3 for a related compound) .
Advanced Research Questions
Q. How can computational tools like SHELX refine the crystal structure and predict intermolecular interactions?
Methodology :
- Step 1 : Use SHELXL for small-molecule refinement, leveraging high-resolution data to model hydrogen bonds (e.g., N–H···O distances of 2.8–3.0 Å) .
- Step 2 : Validate structural parameters (bond angles, torsions) against DFT calculations.
- Key Insight : SHELX’s robustness in handling twinned data makes it suitable for resolving conformational ambiguities in sulfonamide derivatives .
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how can SAR studies be designed?
Methodology :
- Step 1 : Synthesize analogs by varying substituents (e.g., replacing methylsulfonyl with trifluoromethyl) .
- Step 2 : Test activity in in vitro assays (e.g., antimicrobial MIC values or enzyme inhibition IC₅₀).
- Case Study : Piperazine derivatives with electron-withdrawing groups show enhanced binding to tyrosine kinases (e.g., IC₅₀ < 10 µM) .
- Data Analysis : Use regression models to correlate logP or TPSA with activity trends .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodology :
- Step 1 : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Step 2 : Verify compound purity (>95% via HPLC) and solubility (e.g., DMSO stock solutions) .
- Step 3 : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
- Example : Discrepancies in antimicrobial activity may arise from strain-specific resistance mechanisms or biofilm formation .
Q. What strategies are effective in studying hydrogen bonding and conformational dynamics in crystalline forms?
Methodology :
- Step 1 : Perform temperature-dependent crystallography to track conformational changes (e.g., chair-to-boat transitions) .
- Step 2 : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., 15% H-bond contribution) .
- Key Data : Piperazine rings in sulfonamides exhibit chair conformations with θ ≈ 179.9° .
Q. How can researchers design stability studies to assess degradation pathways under varying conditions?
Methodology :
- Step 1 : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS .
- Step 2 : Identify major degradation products (e.g., sulfonic acid derivatives) and propose mechanisms (e.g., hydrolysis of sulfonamide bonds) .
- Key Insight : Storage at –20°C in amber vials minimizes photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
